(R)-2-Aminohex-5-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

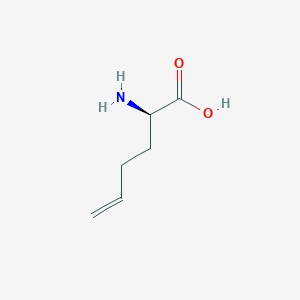

®-2-Aminohex-5-enoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a hex-5-enoic acid chain. This compound is notable for its chiral center, which gives it specific stereochemical properties. The ®-configuration indicates that the compound is the right-handed enantiomer.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminohex-5-enoic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as hex-5-enoic acid.

Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as enzymatic resolution or chiral chromatography are employed.

Industrial Production Methods: In industrial settings, the production of ®-2-Aminohex-5-enoic acid may involve:

Biocatalysis: Using enzymes to catalyze the amination process, ensuring high enantioselectivity.

Chemical Synthesis: Employing chemical catalysts and chiral auxiliaries to achieve the desired stereochemistry.

化学反応の分析

Hydrolysis and Depolymerization Reactions

The compound participates in acid-catalyzed hydrolysis and polymer degradation under controlled conditions:

Key findings:

-

Prolonged heating in HCl generates chlorinated byproducts via nucleophilic substitution at terminal positions .

-

Recrystallization from aqueous ethanol yields monohydrate crystals (melting range 228°C with decomposition) .

Substitution and Polymerization Pathways

The amino group and alkene moiety enable diverse transformations:

Notable observations:

-

Bromopropylamine reacts preferentially with thiol groups in proteins, forming stable thioether linkages .

-

Polymerized derivatives undergo partial reversion to the original amino acid under hydrolytic conditions .

Temperature-Dependent Reaction Pathways

While not directly observed for this compound, analogous systems show temperature-sensitive outcomes:

| Temperature Range | Dominant Pathway | Product Preference |

|---|---|---|

| 25–60°C | Hydroxy-group formation | Alcohol derivatives |

| 60–150°C | Amino-group retention | Amine-terminated compounds |

Note: Data extrapolated from studies of structurally similar 4-aminohex-5-enoic acid systems .

Structural Influences on Reactivity

The compound's unique features dictate its chemical behavior:

| Structural Feature | Reactivity Impact |

|---|---|

| Chiral center (R-config) | Steric effects influence reaction rates and stereoselectivity in asymmetric synthesis |

| Conjugated double bond | Enables [2+2] cycloadditions or dihydroxylation under specific catalytic conditions |

| Terminal amino group | Participates in Schiff base formation with carbonyl compounds |

Experimental Challenges and Solutions

-

Solubility Issues : High water solubility (≥0.5 g/mL) complicates organic-phase reactions; ethanol/water mixtures optimize crystallization .

-

Thermal Instability : Decomposition above 228°C necessitates low-temperature storage and controlled heating protocols .

-

Polymer Byproducts : Alkaline conditions promote oligomerization; acidic workup reverses this process .

科学的研究の応用

Medicinal Chemistry

(R)-2-Aminohex-5-enoic acid is primarily recognized for its anticonvulsant properties. It acts as an irreversible inhibitor of GABA aminotransferase (GABA-AT), which leads to increased levels of gamma-aminobutyric acid (GABA) in the brain, enhancing inhibitory neurotransmission. This mechanism is crucial in managing seizure disorders, particularly in drug-resistant epilepsy .

Therapeutic Applications:

- Epilepsy Treatment: Vigabatrin is a first-line treatment for infantile spasms and other forms of epilepsy. Clinical studies have demonstrated its efficacy in reducing seizure frequency significantly .

Biochemical Research

This compound plays a critical role in metabolic pathways and neurotransmitter synthesis. Its interactions with GABAergic pathways highlight its significance in neurochemistry.

Biological Activities:

- GABAergic Modulation: Increases GABA levels, which is beneficial for neuroprotective effects.

| Biological Activity | Description |

|---|---|

| Anticonvulsant | Effective against drug-resistant epilepsy. |

| Neuroprotective Effects | Potential benefits in neurodegenerative diseases due to GABA modulation. |

Industrial Applications

In addition to its pharmaceutical uses, this compound serves as a building block in the synthesis of complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, including oxidation and substitution reactions, leading to the formation of amides or other derivatives.

作用機序

The mechanism of action of ®-2-Aminohex-5-enoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: It can act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, modulating biological responses.

Pathways Involved: Pathways such as amino acid metabolism and neurotransmitter synthesis.

類似化合物との比較

Lysine: Another amino acid with a similar structure but lacks the double bond.

Ornithine: Similar in structure but differs in the position of the amino group.

Citrulline: An intermediate in the urea cycle, structurally similar but with different functional groups.

Uniqueness: ®-2-Aminohex-5-enoic acid is unique due to its specific stereochemistry and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to other amino acids.

生物活性

(R)-2-Aminohex-5-enoic acid, also known as vigabatrin, is an amino acid derivative that has garnered significant attention in pharmacological research due to its unique biological activity. This compound exhibits a variety of roles in metabolic pathways and therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic uses, and relevant case studies.

This compound is characterized by its hexenoic acid backbone, which includes a double bond at the fifth carbon position. This structural feature is crucial for its biological interactions. The compound primarily functions through the following mechanisms:

- Enzyme Inhibition : It acts as an irreversible inhibitor of GABA aminotransferase (GABA-AT), leading to increased levels of gamma-aminobutyric acid (GABA) in the brain. This increase enhances inhibitory neurotransmission, which is beneficial in managing seizure disorders .

- Receptor Modulation : The compound may interact with various receptors involved in neurotransmission, influencing neuronal excitability and signaling pathways .

| Property | Description |

|---|---|

| Molecular Formula | C₆H₁₃N₃O₂ |

| Molecular Weight | 129.16 g/mol |

| Structure | Contains a double bond at C5 |

| Chiral Centers | One chiral center (R/S configuration) |

Therapeutic Applications

This compound has been primarily studied for its anticonvulsant properties. It is particularly effective in treating infantile spasms and other forms of epilepsy. Its ability to elevate GABA levels makes it a first-line treatment option for certain types of drug-resistant epilepsy.

Case Studies

-

Clinical Efficacy in Infantile Spasms :

A notable case study involved a patient suffering from West Syndrome, who was treated with vigabatrin. The patient experienced a significant reduction in seizure frequency from approximately 100 seizures per day to 25–30 seizures per day after treatment initiation . The study highlighted the efficacy of vigabatrin in improving cognitive function and reducing seizure activity. -

Long-term Safety Profile :

Another study examined the long-term safety profile of vigabatrin compared to other antiepileptic drugs. Regular electroretinograms (ERGs) were conducted to monitor potential retinal toxicity, which is a known side effect associated with vigabatrin. The results indicated no significant retinal damage after prolonged use, suggesting a favorable safety profile compared to traditional therapies .

Research Findings

Recent research has expanded on the biochemical pathways influenced by this compound:

- Metabolic Pathways : Studies have shown that this compound plays a role in amino acid metabolism and neurotransmitter synthesis. Its interaction with GABAergic pathways underscores its importance in neurochemistry.

- Potential for Drug Development : Ongoing investigations are exploring the potential for this compound as a precursor for novel therapeutic agents aimed at treating various neurological conditions beyond epilepsy .

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticonvulsant | Effective against drug-resistant epilepsy |

| GABAergic Modulation | Increases GABA levels |

| Neuroprotective Effects | Potential benefits in neurodegenerative diseases |

特性

IUPAC Name |

(2R)-2-aminohex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWHDAHNWWMEG-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。